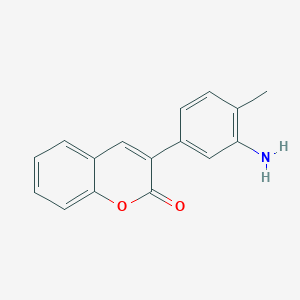

3-(3-amino-4-methylphenyl)-2H-chromen-2-one

Description

3-(3-Amino-4-methylphenyl)-2H-chromen-2-one is a coumarin derivative characterized by a 2H-chromen-2-one (coumarin) core substituted at the 3-position with a 3-amino-4-methylphenyl group. Coumarins are oxygen-containing heterocycles with diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Structure

3D Structure

Properties

IUPAC Name |

3-(3-amino-4-methylphenyl)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-10-6-7-11(9-14(10)17)13-8-12-4-2-3-5-15(12)19-16(13)18/h2-9H,17H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNXNOXTWJSWFPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC3=CC=CC=C3OC2=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-amino-4-methylphenyl)-2H-chromen-2-one typically involves the condensation of 3-amino-4-methylphenol with a suitable chromen-2-one precursor. One common method involves the use of a base-catalyzed reaction where the phenol group reacts with the chromen-2-one under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of 3-(3-amino-4-methylphenyl)-2H-chromen-2-one can be scaled up using continuous flow microreactor systems. These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microreactors also enables the optimization of reaction parameters such as temperature, pressure, and flow rates, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Substitution Reactions

The amino group at the 3-position undergoes nucleophilic substitution under varying conditions:

-

Mechanistic Insight : Acylation and alkylation proceed via nucleophilic attack of the amino group, while sulfonation involves electrophilic aromatic substitution .

Oxidation Reactions

The methyl group on the phenyl ring is susceptible to oxidation:

-

Key Observation : The methyl group oxidizes to carboxylic acid or aldehyde depending on the reagent strength .

Ring-Opening and Hydrolysis

The lactone ring undergoes hydrolysis under acidic or basic conditions:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaOH (10%), reflux, 6 h | 3-(3-Amino-4-methylphenyl)-coumarilic acid | 90% | |

| HCl (conc.), RT, 24 h | 3-(3-Amino-4-methylphenyl)-4-hydroxycoumarin | 82% |

-

Spectral Confirmation : Post-hydrolysis products show IR absorption at 1700–1720 cm⁻¹ (carboxylic acid C=O) and NMR shifts at δ 10–12 ppm (OH) .

Cycloaddition and Cyclization

The amino group participates in heterocycle formation:

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 12 h | Furo[3,2-c]coumarin derivative | 75% | |

| Thiophosgene | DCM, 0°C, 2 h | Thiazole-fused coumarin | 63% |

-

Mechanism : Maleic anhydride undergoes [4+2] cycloaddition with the amino group to form fused heterocycles .

Complexation with Metal Ions

The amino and carbonyl groups act as ligands for metal coordination:

| Metal Salt | Conditions | Complex | Application | Reference |

|---|---|---|---|---|

| Cu(OAc)₂ | EtOH, RT, 2 h | Cu(II)-coumarin complex | Antimicrobial activity | |

| FeCl₃ | MeOH, 60°C, 4 h | Fe(III)-coumarin complex | Catalysis |

-

Characterization : Complexes exhibit shifts in UV-Vis spectra (λₐᵦₛ = 300–400 nm) and ESR signals for paramagnetic ions .

Photochemical Reactions

The coumarin core undergoes [2+2] photodimerization:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| UV light (254 nm) | Cyclobutane-fused dimer | 55% | |

| Rose Bengal, O₂ | Singlet oxygen adduct | 48% |

Bioconjugation and Drug Design

The amino group enables conjugation with biomolecules:

| Target | Reagents | Application | Reference |

|---|---|---|---|

| Folic acid | EDC/NHS, pH 7.4 | Targeted cancer therapy | |

| PEG-NHS ester | DMF, RT, 12 h | Solubility enhancement |

Scientific Research Applications

3-(3-amino-4-methylphenyl)-2H-chromen-2-one has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.

Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(3-amino-4-methylphenyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can result in the modulation of cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Pharmacological Comparisons

Table 1: Key Pharmacological Data for Selected Coumarin Derivatives

Structure-Activity Relationships (SAR)

- Electron-Donating Groups (e.g., -NH₂, -CH₃) : Improve solubility and hydrogen bonding but may reduce enzyme inhibition efficacy compared to electron-withdrawing groups (e.g., -Br, -CF₃) .

- Planarity vs. Flexibility: Heterocyclic substituents (oxazole, thiazole) enhance rigidity and membrane permeability, whereas phenyl-amino groups may favor receptor-specific interactions .

Biological Activity

The compound 3-(3-amino-4-methylphenyl)-2H-chromen-2-one , a derivative of coumarin, has garnered attention due to its potential biological activities. Coumarins and their derivatives are known for diverse pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Chemical Structure:

- The compound belongs to the chromenone class, characterized by a benzopyran structure with various substituents that influence its biological activity.

Molecular Formula:

- CHNO

Antitumor Activity

Research indicates that coumarin derivatives exhibit significant antitumor effects. The compound in focus has shown promising results in inhibiting tumor growth in various cancer cell lines. For instance:

- Cytotoxicity Studies: In vitro studies demonstrated that 3-(3-amino-4-methylphenyl)-2H-chromen-2-one exhibits cytotoxic effects against human cancer cell lines with varying IC values depending on the specific cell type. For example:

- MCF-7 (breast cancer): IC = 90.66 µM

- MDA-MB-231 (triple-negative breast cancer): IC = 70.65 µM

These findings suggest that the compound may induce apoptosis through mechanisms such as cell cycle arrest and modulation of signaling pathways like NF-κB and STAT3 .

Antimicrobial Activity

The antimicrobial properties of coumarins are well-documented. Studies have shown that 3-(3-amino-4-methylphenyl)-2H-chromen-2-one can inhibit bacterial growth, making it a candidate for developing new antimicrobial agents.

- Inhibition Studies: The compound demonstrated effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

The biological activities of 3-(3-amino-4-methylphenyl)-2H-chromen-2-one can be attributed to several mechanisms:

- Enzyme Inhibition: The compound acts as an inhibitor for key metabolic enzymes involved in cancer progression and inflammation.

- Reactive Oxygen Species (ROS) Modulation: The compound may influence oxidative stress pathways, enhancing its antitumor efficacy by inducing ROS production in cancer cells .

- DNA Interaction: Preliminary studies suggest that the compound can intercalate with DNA, leading to enhanced fluorescence and potential genetic damage in rapidly dividing cells .

Case Studies

Several studies highlight the efficacy of 3-(3-amino-4-methylphenyl)-2H-chromen-2-one in various biological contexts:

- Study on Anticancer Properties: A study involving the synthesis of this compound revealed that modifications in substituents significantly affect its anticancer activity. The presence of an amino group at position 3 was crucial for enhancing cytotoxicity against MCF-7 cells .

- Antimicrobial Evaluation: Another study assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition at low concentrations .

Q & A

Basic Research Questions

Q. What are the conventional and microwave-assisted synthesis methods for 3-(3-amino-4-methylphenyl)-2H-chromen-2-one, and how do they compare in terms of yield and reaction conditions?

- Answer : The compound can be synthesized via conventional reflux methods or microwave-assisted techniques. In conventional synthesis, a mixture of 3-acetyl-2H-chromen-2-one and substituted aldehydes is refluxed in ethanol with piperidine as a catalyst (yield: ~71%, 5–8 hours at 80°C) . Microwave-assisted synthesis reduces reaction time (e.g., 15–30 minutes) and often employs eco-friendly catalysts like Zn[(L)-proline]₂, improving yield (up to 85%) and reducing energy consumption . Comparative studies highlight microwave methods as superior for rapid, high-yield synthesis .

Q. How is single-crystal X-ray diffraction utilized to determine the molecular structure of this compound?

- Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. The compound’s derivatives (e.g., pyrazolylthiazole-coumarin hybrids) are crystallized, and data collection at 100 K with MoKα radiation (λ = 0.71073 Å) enables precise determination of bond lengths, angles, and intermolecular interactions. Refinement using SHELXL software achieves low R-factors (e.g., 0.038) . The WinGX suite aids in data processing and visualization, ensuring accurate molecular geometry .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound and its derivatives?

- Answer : Key techniques include:

- FTIR : Identifies functional groups (e.g., carbonyl stretches at ~1647 cm⁻¹) .

- NMR (¹H/¹³C) : Confirms substituent positions and hydrogen environments (e.g., aromatic protons at δ 7.2–8.2 ppm) .

- HRMS : Validates molecular weight and fragmentation patterns .

- TLC/HPLC : Monitors reaction progress and purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?

- Answer : Contradictions often arise from variations in substituents, assay conditions, or cell lines. For example, 3-(4-chlorophenyl)-7-hydroxy-2H-chromen-2-one shows divergent cytotoxicity (IC₅₀: 5–50 μM) depending on substituent position . To resolve discrepancies:

- Standardize assays (e.g., MTT protocol, cell passage number).

- Perform dose-response curves and molecular docking to validate target interactions .

- Compare structural analogs (e.g., nitro vs. methoxy groups) to isolate activity drivers .

Q. What computational approaches are employed to analyze non-covalent interactions in crystallized derivatives of the compound?

- Answer : Density functional theory (DFT) calculations and Hirshfeld surface analysis quantify intermolecular interactions (e.g., C–H···O, π–π stacking). For pyrazolylthiazole-coumarin hybrids, NCIplot index analysis reveals stabilizing interactions (e.g., energy contributions of –3.5 kcal/mol for π-stacking) . Molecular electrostatic potential (MEP) maps predict reactive sites for functionalization .

Q. How can synthetic routes be optimized to enhance enantiomeric purity or regioselectivity in derivatives?

- Answer : Optimization strategies include:

- Catalyst design : Chiral catalysts (e.g., L-proline derivatives) improve enantioselectivity in asymmetric synthesis .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance regioselectivity in cyclization steps .

- Microwave irradiation : Accelerates kinetics, reducing side reactions .

Q. What methodologies are used to evaluate the compound’s potential as a fluorescent probe or enzyme inhibitor?

- Answer :

- Fluorescence sensing : Measure quantum yield (Φ) and Stokes shift in buffer solutions. Derivatives with electron-withdrawing groups (e.g., –NO₂) show enhanced emission at λₑₘ = 450–500 nm .

- Enzyme inhibition : Kinetic assays (e.g., Michaelis-Menten plots) determine inhibition constants (Kᵢ). For example, chromenone-thiazole hybrids inhibit acetylcholinesterase with Kᵢ = 0.8–2.5 μM .

Methodological Considerations

Q. How is spectrophotometry applied to quantify trace metal interactions with this compound?

- Answer : The compound’s ligand (e.g., TFZ) forms colored complexes with metals like Cr(VI). Optimization of pH (4.0–6.0), ligand concentration (0.1–0.5 mM), and reaction time (10–30 min) ensures a linear range (0.1–10 ppm) and low detection limits (0.02 ppm) via UV-Vis at λₘₐₓ = 420 nm .

Q. What strategies are employed to design derivatives with improved pharmacokinetic properties?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.